8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine core substituted with dimethylamino, hydroxy, and phenoxypropyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which is then functionalized with dimethylamino, hydroxy, and phenoxypropyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and catalysts to ensure the desired substitutions occur efficiently.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the constant production of the compound with minimal downtime.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, resulting in a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes, receptors, and nucleic acids.
Pathways: It modulates various biochemical pathways, leading to changes in cellular functions and physiological responses.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant with a similar purine core.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.
Uniqueness
8-(DIMETHYLAMINO)-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its combination of dimethylamino, hydroxy, and phenoxypropyl groups differentiates it from other purine derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-20(2)17-19-15-14(16(25)22(4)18(26)21(15)3)23(17)10-12(24)11-27-13-8-6-5-7-9-13/h5-9,12,24H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBNLWLHRIREMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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